2-(Oxolan-3-yloxy)pyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(oxolan-3-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5,9H2 |
InChI Key |
ZKSFYDZYTYBWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=NC=C(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxolan 3 Yloxy Pyrimidin 5 Amine and Analogous Structures
Strategies for Pyrimidine (B1678525) Core Construction in Derivative Synthesis
The pyrimidine ring is a fundamental heterocyclic scaffold in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of effective strategies.
Multi-component Annulation Reactions for Pyrimidine Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyrimidine scaffold in a single step. nih.govacs.orgfigshare.combohrium.com These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.
One notable example is the iridium-catalyzed multi-component synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.orgfigshare.combohrium.com This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted and unsymmetrical pyrimidines with yields of up to 93%. nih.govacs.orgfigshare.com Another versatile MCR is the Biginelli reaction, which is widely used for the synthesis of dihydropyrimidinones and can be adapted for pyrimidine synthesis. wikipedia.org Additionally, a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides a direct route to 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Iridium-catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, access to unsymmetrical products, sustainable. nih.govacs.orgfigshare.combohrium.com |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid or base catalysis | Well-established, operational simplicity. wikipedia.org |
| Zinc Chloride-catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
Cyclization Approaches to Pyrimidine Ring Systems from Precursors
The construction of the pyrimidine ring can also be achieved through the cyclization of acyclic precursors. This is a classical and widely employed strategy. wikipedia.org The most common approach involves the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a three-carbon component, typically a β-dicarbonyl compound or its equivalent. wikipedia.org
For instance, the reaction of amidines with β-dicarbonyl compounds yields 2-substituted pyrimidines. wikipedia.org Similarly, reacting urea with these dicarbonyls leads to 2-pyrimidinones, and guanidines afford 2-aminopyrimidines. wikipedia.org The choice of precursors allows for the introduction of various substituents onto the pyrimidine ring. A deconstruction-reconstruction strategy has also been developed, where existing pyrimidines are converted to vinamidinium salts and then recyclized with labeled amidines to form isotopically enriched pyrimidines. acs.org
Amide Activation and Nitrile Addition in Pyrimidine Formation
A powerful and versatile method for pyrimidine synthesis involves the activation of amides followed by nitrile addition and cyclization. nih.govnih.govresearchgate.net This approach allows for the single-step conversion of N-vinyl or N-aryl amides into the corresponding pyrimidine derivatives. nih.gov The process typically involves the activation of the amide with an agent like trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base such as 2-chloropyridine. nih.govnih.govresearchgate.net This generates a highly reactive intermediate to which a nitrile can add. nih.govresearchgate.net Subsequent cycloisomerization then furnishes the pyrimidine ring. nih.gov
This methodology is notable for its broad substrate scope, tolerating a wide range of functional groups and even allowing for the use of optically active substrates without epimerization. nih.gov Furthermore, primary amides can be used as nitrile surrogates through in situ generation of the nitrile. nih.gov
Introduction of the Oxolan-3-yloxy Moiety
Once the pyrimidine core is constructed, the next key step in the synthesis of 2-(oxolan-3-yloxy)pyrimidin-5-amine is the introduction of the oxolan-3-yloxy group. This is typically accomplished through the formation of an ether linkage.
Nucleophilic Substitution Reactions for Ether Linkage Formation
The most common and direct method for forming the ether bond between the pyrimidine ring and the oxolane moiety is through a nucleophilic substitution reaction. mdpi.com This involves the reaction of an oxygen nucleophile, derived from oxolan-3-ol, with an electrophilic pyrimidine derivative.
A highly effective strategy for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com In this approach, a pyrimidine ring bearing a good leaving group, typically a halogen atom (e.g., chloro or bromo), at the 2-position is used as the substrate. The halogen atom activates the ring towards nucleophilic attack.
The reaction is carried out by treating the halogenated pyrimidine with oxolan-3-ol in the presence of a suitable base. The base deprotonates the hydroxyl group of oxolan-3-ol to generate the corresponding alkoxide, which then acts as the nucleophile. This alkoxide attacks the electron-deficient carbon atom bearing the halogen on the pyrimidine ring, leading to the displacement of the halide and the formation of the desired 2-(oxolan-3-yloxy)pyrimidine derivative. The 5-amino group can either be present on the pyrimidine ring before this substitution or introduced at a later stage.
| Component | Role | Example |
|---|---|---|
| Pyrimidine Substrate | Electrophile | 2-Chloro-5-nitropyrimidine |
| Oxolane Reagent | Nucleophile Precursor | Oxolan-3-ol |
| Base | Deprotonating Agent | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) |
| Solvent | Reaction Medium | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) |
Conditions for Facilitating Nucleophilic Attack by Oxolanols
The formation of the 2-(oxolan-3-yloxy) ether linkage on a pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, an oxolanol (specifically, oxolan-3-ol) acts as the nucleophile, displacing a suitable leaving group, such as a halide (e.g., chloro or fluoro), from the C2 position of the pyrimidine ring. The pyrimidine ring itself is inherently electron-deficient, which facilitates nucleophilic attack, but the reaction often requires specific conditions to proceed efficiently.
The classical approach for this transformation is analogous to the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. byjus.comwikipedia.org The oxolanol is first deprotonated by a strong base to form the more nucleophilic alkoxide ion. This alkoxide then attacks the electron-deficient C2 carbon of the pyrimidine, leading to the formation of the ether bond. byjus.com
Key Reaction Conditions:
Base: A crucial component is the base used to deprotonate the oxolanol. Strong bases are generally required to generate a sufficient concentration of the alkoxide. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). mdpi.comd-nb.info The choice of base can influence reaction rates and the formation of byproducts.
Solvent: The solvent plays a critical role in SNAr reactions. Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are widely used because they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. nih.govlibretexts.org In some cases, the alcohol reactant itself can serve as the solvent, particularly when used in large excess. libretexts.org However, alcohols can also act as nucleophiles, potentially leading to competitive side reactions (solvolysis), especially in the presence of a strong base. mdpi.com
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific pyrimidine substrate and the nucleophile. byjus.com Pyrimidines activated with strong electron-withdrawing groups may react under milder conditions. lumenlearning.com
| Parameter | Condition | Rationale / Notes |
| Substrate | 2-Halopyrimidine (e.g., 2-chloropyrimidine) | Halogen acts as a good leaving group. |
| Nucleophile | Oxolan-3-ol | The alcohol that forms the ether linkage. |
| Base | NaH, K₂CO₃, NaOH, KOH | Deprotonates the alcohol to form the more reactive alkoxide. mdpi.comd-nb.info |
| Solvent | DMF, DMSO, MeCN, THF | Dipolar aprotic solvents enhance nucleophilicity. nih.govlibretexts.org |
| Temperature | Room Temperature to Reflux | Dependent on substrate reactivity. |
Palladium-Catalyzed Coupling Techniques for Oxygen-Carbon Bond Formation
An alternative to traditional SNAr methods for forming the C-O ether bond is the use of palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination/etherification. While more commonly applied to C-N bond formation, these methods have been adapted for the synthesis of aryl ethers, including heteroaryl ethers.
This methodology involves the reaction of a halopyrimidine with an alcohol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The key advantage of this approach is that it often proceeds under milder conditions than SNAr reactions and can be tolerant of a wider range of functional groups.
The catalytic cycle is believed to involve:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyrimidine ring.
Ligand Exchange/Deprotonation: The alcohol coordinates to the palladium center, and the base facilitates the deprotonation of the alcohol to form an alkoxide complex.
Reductive Elimination: The C-O bond is formed as the desired ether product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.
The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands being particularly effective. The base is also a key parameter, with bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) often employed.
Functionalization at the Pyrimidine 5-Amine Position
The introduction of an amine group at the C5 position of the pyrimidine ring is a critical step in the synthesis of the target molecule. Unlike the C2, C4, and C6 positions, the C5 position is not activated towards direct nucleophilic attack. Therefore, indirect methods are typically required to install the 5-amino group.
One common strategy involves the nitration of the pyrimidine ring, followed by the reduction of the resulting nitro group. Pyrimidine itself is resistant to electrophilic substitution, but the presence of activating groups can facilitate nitration. For instance, pyrimidones can be nitrated to introduce a nitro group, which can then be reduced to an amine using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
Amination Strategies for Pyrimidine Derivatives
Direct amination at an unsubstituted C5 position is challenging. However, if a suitable leaving group is present at the C5 position (e.g., a halogen), amination can be achieved through cross-coupling reactions or, in highly activated systems, via SNAr.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. A 5-halopyrimidine can be coupled with an amine source (like ammonia, an alkylamine, or an amide surrogate) in the presence of a palladium catalyst, a phosphine ligand, and a base. This method offers high functional group tolerance and broad scope.
Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is sufficiently activated by strong electron-withdrawing groups at the ortho and/or para positions (C2, C4, C6 relative to C5), direct displacement of a C5-halide by an amine nucleophile can occur. However, this is less common for the C5 position compared to the more electrophilic C2/C4/C6 positions.
Site-Selective Functionalization Methods at Pyrimidine C2 and C4
The C2, C4, and C6 positions of the pyrimidine ring are inherently electron-deficient due to the influence of the two ring nitrogen atoms. This makes them highly susceptible to nucleophilic aromatic substitution. When multiple leaving groups are present, such as in 2,4-dichloropyrimidine, selective functionalization can be achieved by controlling reaction conditions.
Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This differential reactivity allows for the sequential introduction of different nucleophiles. For example, reacting 2,4-dichloropyrimidine with one equivalent of a nucleophile at a lower temperature often results in selective substitution at the C4 position. A second, different nucleophile can then be introduced at the C2 position, often requiring more forcing conditions (e.g., higher temperature). This site-selectivity is crucial for the controlled synthesis of complex, polysubstituted pyrimidines. nih.gov
| Position | Relative Reactivity (SNAr) | Controlling Factors | Common Nucleophiles |
| C4/C6 | Highest | Temperature, Stoichiometry | Amines, Alkoxides, Thiols |
| C2 | High | Higher Temperature, Stronger Nucleophile | Amines, Alkoxides, Thiols |
| C5 | Low | Requires activation (e.g., nitro group) or metal catalysis | N/A (for direct SNAr) |
Advanced Synthetic Techniques and Optimization for Pyrimidine-Oxolane Hybrids
Modern synthetic chemistry has introduced techniques that can improve the efficiency, yield, and environmental footprint of pyrimidine synthesis.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles.
For the synthesis of pyrimidine-oxolane hybrids, microwave heating can be applied to both the SNAr etherification step and any subsequent palladium-catalyzed amination steps. The rapid, uniform heating provided by microwaves can overcome activation barriers more efficiently than conventional heating, often allowing reactions to proceed at lower bulk temperatures or with less catalyst loading. This technique is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.
Optimization of Reaction Parameters and Stoichiometry
Table 1: Example of Optimization of Mitsunobu Reaction Conditions researchgate.net
| Entry | PPh₃ (equiv.) | DIAD (equiv.) | Nucleophile (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 1.5 | 1.0 | THF | 25 | 24 | 45 |
| 2 | 2.0 | 2.0 | 1.0 | THF | 25 | 24 | 60 |
| 3 | 2.0 | 2.0 | 1.5 | THF | 25 | 24 | 75 |
| 4 | 2.0 | 2.0 | 1.5 | Dioxane | 25 | 24 | 70 |
| 5 | 2.0 | 2.0 | 1.5 | CH₂Cl₂ | 25 | 24 | 55 |
| 6 | 2.0 | 2.0 | 1.5 | THF | 0 | 24 | 50 |
| 7 | 2.0 | 2.0 | 1.5 | THF | 67 (reflux) | 12 | 85 |
| 8 | 4.0 | 3.0 | 4.0 | THF | 67 (reflux) | 12 | 88 |
This table is an illustrative example based on a published optimization of a Mitsunobu reaction and does not represent actual data for the synthesis of this compound. researchgate.net
From this example, it is evident that increasing the equivalents of triphenylphosphine and the azodicarboxylate, as well as the nucleophile, can lead to higher yields. researchgate.net Temperature also plays a crucial role, with a significant increase in yield observed at reflux temperatures. researchgate.net The choice of solvent can also influence the reaction outcome, with THF proving to be the most effective in this particular study. researchgate.net
For an SNAr reaction, optimization would involve screening different bases (e.g., inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine, DBU), solvents of varying polarity (e.g., DMF, DMSO, acetonitrile), and temperatures to maximize the rate of reaction and minimize the formation of byproducts. The stoichiometry would be optimized to ensure complete consumption of the limiting reagent, which is typically the more complex or expensive starting material.
Spectroscopic and Advanced Structural Characterization of 2 Oxolan 3 Yloxy Pyrimidin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.
¹H and ¹³C NMR Spectral Analysis for Connectivity and Substituent Assignment
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural elucidation of 2-(Oxolan-3-yloxy)pyrimidin-5-amine. In a typical ¹H NMR spectrum, the chemical shifts (δ) of the signals would confirm the presence of both the pyrimidine (B1678525) and oxolane ring protons. The aromatic protons on the pyrimidine ring would appear in the downfield region, while the aliphatic protons of the oxolane ring would be found in the upfield region. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons of the pyrimidine ring from the aliphatic carbons of the oxolane ring. Specialized techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and awaits experimental verification.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine H-4/H-6 | ~8.2 | - |
| Pyrimidine C-2 | - | ~160 |
| Pyrimidine C-4/C-6 | - | ~145 |
| Pyrimidine C-5 | - | ~120 |
| Oxolane H-3 | ~5.5 | - |
| Oxolane C-3 | - | ~75 |
| Oxolane H-2/H-5 | ~3.8 - 4.0 | - |
| Oxolane C-2/C-5 | - | ~68 |
| Oxolane H-4 | ~2.2 - 2.4 | - |
| Oxolane C-4 | - | ~32 |
| Amine NH₂ | Variable | - |
Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Conformational and Regiochemical Assignment
To unambiguously assign all proton and carbon signals and to determine the conformation and regiochemistry, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling correlations, confirming the connectivity of protons within the pyrimidine and oxolane rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the regiochemistry, specifically the attachment of the oxolane ring to the pyrimidine ring at the C-2 position via the oxygen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule. For instance, NOESY could reveal the spatial relationship between the protons of the oxolane ring and the pyrimidine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group would be expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic oxolane ring would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the ether linkage would be expected in the 1050-1250 cm⁻¹ range.
Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: The following data is based on typical functional group frequencies and awaits experimental verification.)
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N, C=C Stretch (Pyrimidine) | 1400 - 1600 |
| C-O Stretch (Ether) | 1050 - 1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₈H₁₁N₃O₂, the expected exact mass is approximately 181.0851 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the pyrimidine and oxolane moieties. The loss of the amine group or fragments from the oxolane ring would also be expected.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation
While NMR spectroscopy provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate a three-dimensional electron density map of the molecule.
This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the pyrimidine ring and the conformation of the oxolane ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. As the oxolan-3-yloxy group contains a chiral center, X-ray crystallography of a resolved enantiomer would unambiguously determine its absolute stereochemistry.
Computational Chemistry and Molecular Modeling of 2 Oxolan 3 Yloxy Pyrimidin 5 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) basis set, are employed to optimize molecular geometries and compute key electronic parameters. ijcce.ac.irnih.gov The electronic properties of substituted pyrimidines are crucial determinants of their interaction mechanisms. mdpi.com
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. ijcce.ac.irresearchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.org
For 2-(Oxolan-3-yloxy)pyrimidin-5-amine, the nitrogen atoms in the pyrimidine ring and the amino group, along with the oxygen of the oxolane ether linkage, are expected to be the primary sites influencing the HOMO and LUMO distributions. The amino group, being an electron-donating group, would likely elevate the HOMO energy, increasing the molecule's nucleophilicity. Conversely, the electronegative nitrogen atoms of the pyrimidine ring would lower the LUMO energy, making it susceptible to nucleophilic attack.
Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide further quantitative measures of reactivity. acs.orgtandfonline.com These descriptors are calculated from the HOMO and LUMO energies and help in predicting the molecule's behavior in chemical reactions. acs.org
Below is a table of representative quantum chemical parameters that would be calculated for this compound using DFT.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness | S | 1/η | Reciprocal of hardness |
| Electrophilicity Index | ω | χ2/(2η) | Propensity to accept electrons |
This table presents a conceptual framework. Actual values would be obtained from specific DFT calculations.
Conformational Analysis and Energy Profiling of Pyrimidine-Oxolane Systems
The three-dimensional structure of this compound is not static. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy level. Conformational analysis is essential for understanding the molecule's shape, flexibility, and how it might interact with other molecules or surfaces. frontiersin.orgnih.gov
The key rotatable bonds in this compound are the C-O bond connecting the oxolane ring to the pyrimidine ring and the C-N bond of the amino group. The oxolane ring itself has a degree of flexibility, typically adopting an envelope or twist conformation.
A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process reveals the most stable (lowest energy) conformations and the energy barriers between them. acs.orgrsc.org For instance, the rotation of the oxolane ring relative to the pyrimidine ring will be hindered by steric interactions between the hydrogen atoms on both rings. The amino group's rotation may also be influenced by the formation of intramolecular hydrogen bonds.
A representative energy profile for the rotation around the pyrimidine-oxolane C-O bond is depicted conceptually below.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Comments |
| 0 | High | Steric clash between rings |
| 60 | Local Minimum | Staggered conformation |
| 120 | High | Eclipsed interaction |
| 180 | Global Minimum | Anti-periplanar, most stable |
This table is illustrative. The actual values would be derived from computational scans.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While conformational analysis provides a static picture of energy minima, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. acs.org
For this compound, an MD simulation in a solvent, such as water or methanol, would be particularly insightful. nih.govlew.ro The simulation would show how solvent molecules arrange themselves around the solute, forming hydrogen bonds with the amino group and the pyrimidine nitrogens. nih.gov The stability of these interactions can be analyzed by monitoring distances and angles over the course of the simulation. acs.org
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often used in conjunction with quantum chemical calculations to account for the bulk effects of the solvent without explicitly modeling each solvent molecule. jchemrev.comgithub.ioq-chem.com These models treat the solvent as a continuous dielectric medium, which can be a computationally efficient way to estimate solvation free energies. github.ioyoutube.com
Quantum Chemical Investigations of Electronic Properties Relevant to Reactivity
Quantum chemical calculations provide a detailed picture of the electronic properties that govern the reactivity of this compound. nih.gov The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps. tandfonline.com These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue. For this molecule, negative potential would be expected around the pyrimidine nitrogens and the amino nitrogen, while the amino hydrogens and some hydrogens on the pyrimidine ring would show positive potential.
Natural Population Analysis (NPA) provides a method for assigning partial atomic charges to each atom in the molecule. nih.gov This allows for a quantitative assessment of the electron distribution. For example, the nitrogen atoms of the pyrimidine ring are expected to carry a significant negative charge, making them potential sites for protonation or coordination to metal ions. The C5 carbon of the pyrimidine ring is often a reactive site in pyrimidine bases. nih.gov
The analysis of frontier molecular orbitals (HOMO and LUMO) is also a key aspect of these investigations. researchgate.net The spatial distribution of the HOMO indicates the regions from which an electron is most likely to be removed, while the LUMO distribution shows where an incoming electron is most likely to reside. In many pyrimidine derivatives, the HOMO is localized on the pyrimidine ring and any electron-donating substituents, while the LUMO is primarily on the electron-deficient pyrimidine ring. tandfonline.comnih.gov
In Silico Approaches for Reaction Mechanism Prediction and Validation
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net For the synthesis of this compound, DFT calculations can be used to model the entire reaction pathway, from reactants to products, through any transition states and intermediates. researchgate.net
A common route to substituted pyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N synthon like thiourea, followed by further modifications. ejpmr.comwikipedia.org Computational studies can compare different potential reaction pathways to determine the most energetically favorable one. researchgate.net By calculating the activation energies (the energy of the transition state relative to the reactants), the rate-determining step of the reaction can be identified. researchgate.net
For example, in the synthesis of a pyrimidine ring, a key step is the cyclization to form the six-membered ring. DFT calculations can model this intramolecular reaction, confirming the feasibility of the proposed mechanism and providing detailed geometric information about the transition state. acs.org The calculated vibrational frequencies can confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). ijcce.ac.ir
These in silico studies not only validate experimentally proposed mechanisms but can also predict the outcome of new, untested reactions, thereby guiding synthetic efforts. rsc.org
Molecular Docking and Ligand-Protein Interaction Predictions (Contextual to non-biological applications)
While molecular docking is most famously used in drug discovery to predict the binding of a ligand to a protein's active site, the principles can be adapted to non-biological contexts. nano-ntp.comnih.gov For instance, the interaction of this compound with the surface of a material, a nanoparticle, or within the cavity of a metal-organic framework (MOF) can be modeled. rsc.orgbohrium.com
In this context, the "protein" is replaced by the structure of the material of interest, and the "ligand" is this compound. The docking simulation attempts to find the most stable binding pose of the molecule on the material's surface, predicting the binding energy and the specific interactions involved. nih.gov
For this compound, the amino group and the pyrimidine nitrogens are capable of forming hydrogen bonds or coordinating with metal centers on a surface. The oxolane ether oxygen could also act as a hydrogen bond acceptor. The docking results would reveal the preferred orientation of the molecule and the strength of its adsorption. This information is critical for designing sensors, where specific binding is required, or for understanding the interface in composite materials. For example, computational studies have been used to investigate the interaction of pyrimidine derivatives with metal clusters. bohrium.com
The following table conceptualizes the types of interactions that could be predicted between the compound and a hypothetical material surface containing metal sites (M) and hydrogen-bond donors/acceptors (X-H, Y).
| Functional Group of Compound | Potential Interaction with Surface | Type of Interaction |
| Pyrimidine Nitrogens | M, X-H | Coordination, Hydrogen Bond |
| Amino Group (-NH2) | M, Y | Coordination, Hydrogen Bond |
| Oxolane Oxygen | M, X-H | Coordination, Hydrogen Bond |
| Aromatic π-system | Surface | π-stacking, van der Waals |
This is a generalized table to illustrate the application of docking principles to material science.
Chemical Transformations and Derivatization of 2 Oxolan 3 Yloxy Pyrimidin 5 Amine
Reactivity of the Pyrimidine (B1678525) Core to Further Functionalization
The pyrimidine ring in 2-(oxolan-3-yloxy)pyrimidin-5-amine is an electron-deficient heterocycle, a characteristic that typically renders it susceptible to nucleophilic attack. However, the presence of the electron-donating 5-amino and 2-oxolanyloxy groups modulates this reactivity, also allowing for electrophilic substitutions.
The functionalization of the pyrimidine core often involves targeting the carbon atoms of the ring. Halogenation is a common strategy to introduce a reactive handle for subsequent cross-coupling reactions. For instance, direct halogenation of 2-aminopyrimidines can be achieved using agents like N-bromosuccinimide (NBS) or chlorine gas. google.com The reaction conditions can be controlled to favor substitution at specific positions. The presence of activating groups, such as the amino group, generally directs electrophiles to the C5 position. However, since this position is already substituted, reactions may be directed to other available carbons on the ring, though such transformations are less common and may require more forcing conditions.
In related pyrimidine systems, the introduction of a nitroso group at the 5-position has been shown to activate the ring towards nucleophilic aromatic substitution (SNAr) of alkoxy groups at the C4 and C6 positions. kuleuven.be This suggests that modification of the electronic properties of the pyrimidine ring can significantly alter its reactivity profile, enabling sequential and regioselective substitutions. kuleuven.bechemrxiv.org
The table below summarizes common functionalization reactions on the pyrimidine core of related aminopyrimidine systems.
| Reaction Type | Reagent/Conditions | Position of Functionalization | Product Type |
| Halogenation | N-Bromosuccinimide (NBS) or Cl2, aqueous solution | C5 (if unsubstituted) | 5-Halopyrimidine |
| Nitrosation | NaNO2, acid | C5 | 5-Nitrosopyrimidine |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides (on activated pyrimidines) | C4, C6 | Substituted aminopyrimidines |
Transformations Involving the 5-Amino Group for Extended Architectures
The 5-amino group of this compound is a key site for derivatization, serving as a versatile nucleophile for the construction of more complex molecules. This primary amine can readily undergo a variety of chemical transformations to form amides, sulfonamides, and ureas, or participate in carbon-nitrogen bond-forming reactions.
Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are fundamental for extending the molecular framework and are widely used in the synthesis of biologically active compounds.
Coupling Reactions: The 5-amino group can participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds with aryl or heteroaryl halides. This allows for the introduction of diverse aromatic systems, significantly expanding the structural diversity of the derivatives.
Reductive Amination: Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ, typically with a hydride reagent like sodium borohydride.
The following table outlines key transformations of the 5-amino group.
| Reaction Type | Reagents | Functional Group Formed |
| Acylation | Acyl chloride, base | Amide |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Diaryl/Aryl-alkyl amine |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary amine |
These transformations are crucial for building libraries of compounds for screening purposes, as the nature of the substituent introduced on the amino group can profoundly influence the biological activity and physicochemical properties of the final molecule. nih.gov
Modifications of the Oxolane Ring and its Stereochemical Implications
The ether linkage connecting the oxolane ring to the pyrimidine is generally stable. However, under harsh acidic conditions, cleavage of this ether bond could potentially occur. More targeted modifications might involve reactions on the oxolane ring itself, although this is synthetically challenging without affecting the rest of the molecule.
One area of interest is the synthesis of derivatives with different stereochemistry at the C3 position of the oxolane ring. The use of either (R)- or (S)-3-hydroxytetrahydrofuran as a starting material in the initial synthesis allows for the preparation of specific stereoisomers of this compound. The stereochemistry of this ring can be critical for biological activity, as it can dictate the precise three-dimensional arrangement of the molecule and its ability to interact with a biological target.
Ring expansion reactions of oxetanes to tetrahydrofurans have been studied, suggesting that similar transformations could potentially be applied to modify the oxolane ring system, though this has not been specifically reported for this compound. rsc.org Such modifications would lead to derivatives with different ring sizes and conformational properties.
Generation of Complex Pyrimidine-Fused Heterocyclic Systems from the Core Structure
The this compound scaffold is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the participation of the 5-amino group and an adjacent atom on the pyrimidine ring in a cyclization reaction with a bifunctional electrophile.
For instance, 2-aminopyrimidine (B69317) derivatives can be used to construct fused ring systems like imidazo[1,2-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrrolo[2,3-d]pyrimidines. nih.govnih.govresearchgate.netelsevierpure.comnih.gov The general strategy involves reacting the aminopyrimidine with a reagent containing two electrophilic centers that can react with the N1 of the pyrimidine ring and the exocyclic amino group.
A common approach is the reaction of an aminopyrimidine with an α-haloketone to form an imidazo[1,2-a]pyrimidine. Another example is the reaction with reagents that lead to the formation of a triazole ring fused to the pyrimidine core. researchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govnih.govjchr.org
The table below provides examples of fused heterocyclic systems that can be synthesized from aminopyrimidine precursors.
| Fused System | Reagent Type | General Reaction |
| Imidazo[1,2-a]pyrimidine | α-Haloketone | Cyclocondensation |
| Triazolo[1,5-a]pyrimidine | Diazo transfer reagent followed by cyclization | Cyclization |
| Pyrrolo[2,3-d]pyrimidine | Reagents leading to pyrrole (B145914) ring formation | Annulation |
The synthesis of these fused systems from this compound would yield novel, complex structures where the oxolane moiety is retained, potentially imparting unique biological properties.
Applications of 2 Oxolan 3 Yloxy Pyrimidin 5 Amine and Its Derivatives in Chemical Science
Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules
Heterocyclic compounds are among the most important and diverse families of molecular fragments used in organic synthesis. sigmaaldrich.com Within this class, pyrimidine (B1678525) derivatives serve as fundamental raw materials for the synthesis of a multitude of other heterocyclic systems. gsconlinepress.comjrasb.com The structure of 2-(Oxolan-3-yloxy)pyrimidin-5-amine features key reactive sites—notably the amine group on the pyrimidine ring—that make it a valuable synthetic intermediate.
The amino-pyrimidine core is a prevalent scaffold in drug discovery and medicinal chemistry programs. sigmaaldrich.comjrasb.com Chemists utilize such building blocks as starting points for constructing more complex molecules with specific biological or physical properties. sigmaaldrich.comclockss.org The synthesis of complex target molecules often begins with commercially available or readily synthesized heterocyclic building blocks. sigmaaldrich.com For instance, the amino group can undergo various transformations, such as diazotization followed by substitution, to introduce a wide array of functional groups. mdpi.com Similarly, it can be used in coupling reactions to link the pyrimidine scaffold to other molecular fragments, creating larger, more complex structures. mdpi.comnih.gov
The synthesis of derivatives often involves multi-step organic reactions where the pyrimidine core is modified. clockss.org For example, research into related structures has shown that aminopyrimidine intermediates can be reacted with various nucleophiles or used in condensation reactions to build fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. clockss.orgnih.gov The oxolane ring, a feature also present in some nucleoside antibiotics like tunicamycin, can influence the molecule's solubility and conformational properties, which is a key consideration in the design of bioactive compounds. wikipedia.org The strategic use of such intermediates allows for the systematic development of libraries of compounds for screening in various applications. enamine.net
Potential in Advanced Materials Development Based on Heterocyclic Scaffolds
Heterocyclic compounds are pivotal in the field of materials science due to the unique electronic and photophysical properties conferred by the presence of heteroatoms like nitrogen and oxygen. openaccessjournals.comrsc.org These properties make heterocyclic scaffolds, such as the pyrimidine ring system, attractive for the development of advanced functional materials. rsc.orgresearchgate.net The advancement in polymer science has led to the design of heterocyclic polymers with tailored thermal, mechanical, and photophysical characteristics for use in organic photovoltaics and light-emitting diodes. rsc.org
Pyrimidine derivatives have demonstrated specific applications in materials science. For example, certain pyrimidine-based molecules have been employed as fluorescent zinc detectors, while others exhibit electrogenerated chemiluminescent properties suitable for organic light-emitting diodes (OLEDs). researchgate.net The potential for this compound and its derivatives in this field lies in the tunability of the pyrimidine core. Modifications to the scaffold can alter its electronic properties, influencing its absorption and emission of light.
The development of functional polymers and materials often relies on the synthesis of novel monomers and building blocks. rsc.orgmdpi.com Heterocyclic polymers, in particular, have distinct mechanical and electrical properties compared to other polymer types. rsc.org The integration of scaffolds like pyrimidine can lead to materials with specific functionalities, and research continues to explore the use of various heterocyclic systems, including benzotriazoles, carbazoles, and coumarins, in industrial applications ranging from corrosion inhibitors to optoelectronic materials. sigmaaldrich.com The synthesis of polymers from heterocyclic monomers is an active area of research aimed at creating materials with tailored properties for modern technological demands. rsc.org
Role in Agrochemical Research and Design of Chemical Agents
Pyrimidine derivatives are a well-established class of compounds in agrochemical research, with many exhibiting potent fungicidal, insecticidal, and herbicidal activities. gsconlinepress.comnih.govresearchgate.net The pyrimidine amine structure, in particular, is a natural alkaloid scaffold that has been the basis for numerous commercial pesticides. nih.govacs.org The strategy for developing new pesticides often involves modifying known active substructures to create novel compounds with improved efficacy or different modes of action. nih.govacs.org
Research has focused on designing and synthesizing novel pyrimidine amine derivatives to combat agricultural pests. For example, a series of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety were synthesized and showed excellent acaricidal activity against the two-spotted spider mite (Tetranychus urticae) and fungicidal activity against pathogens like Erysiphe graminis. researchgate.net In another study, pyrimidine amine was incorporated into coumarin (B35378) structures, resulting in derivatives with good fungicidal activity against a range of plant pathogens. nih.govacs.org
Recent research in 2024 has also explored pyridino[1,2-a]pyrimidine mesoionics as insecticides. nih.govacs.org By modifying the scaffold with indole-containing substituents, researchers developed a compound (F45) with insecticidal activity against aphids comparable to the commercial insecticide triflumezopyrim. nih.govacs.org This highlights the ongoing effort to expand the library of pharmacophores for developing new mesoionic insecticides. nih.gov The fungicidal mode of action for many pyrimidine-based fungicides involves the inhibition of key cellular processes, such as the function of NADH oxidoreductase in the mitochondrial complex I. nih.govacs.org
The tables below summarize research findings on the biological activity of selected pyrimidine derivatives in an agrochemical context.
Table 1: Fungicidal Activity of Pyrimidine Amine-Coumarin Derivatives
| Compound | Pathogen | Efficacy (%) at 50 mg/L |
|---|---|---|
| 4a | Alternaria solani | 85.3 |
| Botrytis cinerea | 89.2 | |
| Cercospora arachidicola | 83.5 | |
| Fusarium graminearum | 75.4 | |
| Physalospora piricola | 80.1 | |
| Rhizoctonia solani | 73.6 | |
| 4b | Alternaria solani | 88.1 |
| Botrytis cinerea | 92.4 | |
| Cercospora arachidicola | 87.3 | |
| Fusarium graminearum | 78.2 | |
| Physalospora piricola | 83.5 | |
| Rhizoctonia solani | 75.4 |
Data sourced from bioassay results on synthesized coumarin pyrimidine amine derivatives. nih.govacs.org
Table 2: Insecticidal Activity of Pyridino[1,2-a]pyrimidine Derivatives Against Aphids
| Compound | LC₅₀ (mg/L) |
|---|---|
| F45 | 2.97 |
| Triflumezopyrim (Control) | 2.94 |
LC₅₀ (Lethal Concentration, 50%) represents the concentration required to kill 50% of the test population. nih.govacs.org
Future Research Perspectives on 2 Oxolan 3 Yloxy Pyrimidin 5 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Traditional methods for synthesizing heterocyclic compounds often involve harsh conditions, significant energy consumption, and the generation of hazardous waste. numberanalytics.com A primary focus for the future of 2-(Oxolan-3-yloxy)pyrimidin-5-amine chemistry will be the development of green and sustainable synthetic protocols. nih.gov These methods aim to improve efficiency, reduce environmental impact, and utilize renewable resources. numberanalytics.comrsc.org
Key areas for advancement include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. numberanalytics.comnih.govmdpi.com Applying microwave irradiation to the cyclocondensation steps in pyrimidine (B1678525) synthesis could offer a rapid and efficient route to the core structure. mdpi.com
Catalytic Innovations: Research into novel catalysts is crucial. The use of recyclable, non-toxic, and eco-friendly catalysts, such as those based on iron or copper, can replace more hazardous reagents. mdpi.comorganic-chemistry.org For instance, a copper-catalyzed cyclization of ketones with nitriles provides a general and economical pathway to pyrimidines that could be adapted for this target molecule. organic-chemistry.org
Green Solvents and Conditions: Shifting away from volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a key tenet of sustainable chemistry. numberanalytics.comnih.gov Developing a synthesis for this compound that proceeds in an aqueous medium would be a significant step forward. mdpi.com
Multicomponent Reactions (MCRs): One-pot MCRs, where multiple starting materials react in a single step to form a complex product, offer high atom economy and operational simplicity. mdpi.comorganic-chemistry.org Designing an MCR strategy, such as a three-component reaction of an appropriate amidine, a ketone derivative, and an orthoformate, could streamline the synthesis significantly. organic-chemistry.org
Bio-based Feedstocks: A long-term goal is to source starting materials from renewable biomass. mdpi.com Investigating pathways to synthesize the oxolane or pyrimidine precursors from bio-based furan (B31954) compounds could align the production of this compound with circular economy principles. rsc.org
Table 1: Comparison of Synthetic Strategies for Pyrimidine Derivatives
| Strategy | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|
| Conventional Heating | Well-established methods | Long reaction times, high energy use, often harsh conditions | Traditional but less efficient. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields. numberanalytics.com | Requires specialized equipment | Used for one-pot cyclocondensation of primary amines and alkyl dihalides. mdpi.com |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. mdpi.com | Can be challenging to optimize | ZnCl₂-catalyzed three-component coupling produces pyrimidines in a single step. organic-chemistry.org |
| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., Fe, Cu). mdpi.com | Catalyst development and screening required | Iron(II)-complex provides pyrimidines with broad functional group tolerance. organic-chemistry.org |
| Aqueous/Green Solvents | Environmentally benign, reduced toxicity and pollution. numberanalytics.commdpi.com | Reactant solubility can be an issue | Reactions catalyzed by sodium lauryl sulfate (B86663) in water at room temperature. mdpi.com |
Exploration of Underexplored Reaction Pathways for Diverse Derivatization
To fully probe the potential of the this compound scaffold, extensive derivatization is necessary. This involves exploring a range of chemical transformations to modify the core structure at various positions, thereby creating a library of new chemical entities for screening. tandfonline.com The reactivity of the pyrimidine ring, with its electron-deficient nature, allows for various transformations. numberanalytics.com
Future derivatization studies could focus on:
Substitution at the Pyrimidine Ring: The pyrimidine nucleus is amenable to several reaction types. numberanalytics.com
C-4 and C-6 Positions: While the C-2 and C-5 positions are substituted in the parent molecule, the C-4 and C-6 positions (if unsubstituted in a precursor) offer sites for modification. Research often focuses on modifying substituents at the N-1, N-3, C-5, and C-6 positions. nih.gov
Electrophilic and Nucleophilic Reactions: The pyrimidine ring can undergo reactions such as halogenation and nitration (electrophilic substitution) or the addition of Grignard reagents (nucleophilic addition). numberanalytics.com
Functionalization of the Amino Group: The 5-amino group is a key handle for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach a wide variety of side chains, linkers, or even peptide fragments, significantly expanding the accessible chemical space. tandfonline.com
Formation of Fused Heterocycles: A promising strategy involves using the existing pyrimidine ring as a foundation to build fused bicyclic systems. For example, reacting a suitable precursor with reagents like malononitrile (B47326) could lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds known for a broad spectrum of biological activities. nih.govnih.gov
Platform-Divergent Synthesis: Employing a platform-divergent organic synthesis (pDOS) strategy would enable the efficient and divergent creation of complex polyheterocycles starting from a common intermediate. nih.gov This approach could rapidly generate structurally unique frameworks based on the this compound core, opening up new avenues for targeting complex biological systems like protein-protein interactions. nih.gov
Advanced Computational Modeling for Predictive Chemical Design and Mechanistic Insights
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding experimental work. nih.govresearchgate.net Applying these methods to this compound and its derivatives can provide crucial insights, saving time and resources.
Key computational approaches include:
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry, calculate vibrational frequencies (for comparison with experimental IR and Raman spectra), and analyze the electronic structure of the molecule. researchgate.net This provides fundamental data on bond lengths, angles, and charge distribution.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for derivatives of this compound, researchers could predict the activity of newly designed compounds before they are synthesized, prioritizing the most promising candidates. nih.gov
Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. mdpi.com Docking studies can predict the binding affinity and orientation of this compound derivatives within a target's cavity, helping to explain their mechanism of action and guiding the design of more potent analogues. tandfonline.comnih.gov
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model based on active derivatives could be used to screen virtual libraries for other compounds that fit the model, identifying novel chemical scaffolds.
Table 2: Application of Computational Methods in Chemical Design
| Computational Method | Purpose | Potential Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Analyze molecular structure, electronic properties, and vibrational spectra. researchgate.net | Predict geometric parameters and electronic distribution to understand reactivity. |
| QSAR | Correlate chemical structure with biological activity to predict potency. nih.govnih.gov | Guide the design of derivatives with enhanced biological activity. |
| Molecular Docking | Predict binding mode and affinity of a molecule to a biological target. tandfonline.commdpi.com | Identify potential protein targets and optimize interactions for higher potency. |
| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex and conformational changes upon binding. |
Integration of Automated Synthesis and High-Throughput Experimentation in Discovery
The future of chemical research lies in the integration of automation and high-throughput methods to accelerate the design-make-test-analyze cycle. For a scaffold like this compound, these technologies can rapidly expand the number of derivatives synthesized and tested.
Future directions in this area involve:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility. An automated platform could be programmed to execute the derivatization reactions outlined in section 8.2, using a variety of building blocks to generate a large library of analogues based on the this compound core.
High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to rapidly evaluate their biological activity against a panel of targets. nih.gov This allows for the swift identification of "hit" compounds that can be selected for further optimization.
Machine Learning-Driven Discovery: The large datasets generated from HTS can be fed into machine learning algorithms. These models can identify complex structure-activity relationships that may not be apparent from traditional analysis, and then propose new molecular structures with a high probability of success, creating an intelligent feedback loop that guides further automated synthesis. nih.gov
By combining automated synthesis with HTS and computational modeling, researchers can navigate the vast chemical space around this compound with unprecedented speed and efficiency, significantly increasing the likelihood of discovering novel compounds with valuable properties.
Q & A
Q. What are the established synthetic routes for 2-(Oxolan-3-yloxy)pyrimidin-5-amine, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and functional group transformations. Key steps include:
- Condensation reactions using amidine hydrochlorides and triethylamine (EtN) in THF at room temperature .
- Chlorination with POCl and dimethylaniline (MeNPh) at 105–110°C for 3 hours to introduce reactive leaving groups .
- Amination with amines in dioxane under reflux conditions (6–10 hours) to install the oxolane-3-yloxy substituent .
Critical factors affecting yield include solvent polarity, reaction temperature, and stoichiometric ratios. Purity is monitored via LC-MS and NMR spectroscopy .
Q. How does the substitution pattern of the oxolane ring affect the compound's electronic properties and reactivity?
The oxolane (tetrahydrofuran) ring introduces steric constraints and modulates electronic density on the pyrimidine core. For example:
- Positional isomerism : Analogous compounds with oxetane or oxolane substituents at different positions (e.g., 2- vs. 5-position) exhibit altered reactivity due to differences in orbital overlap and steric hindrance .
- Electron-donating effects : The oxygen atom in the oxolane ring enhances nucleophilic aromatic substitution (SNAr) reactivity at the pyrimidine C2 and C5 positions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H and 13C NMR : Resolve proton environments (e.g., oxolane CH groups at δ 1.8–2.2 ppm) and confirm substitution patterns on the pyrimidine ring .
- LC-MS : Validates molecular weight (e.g., m/z 271.32 for CHNO) and detects impurities .
- IR spectroscopy : Identifies functional groups like NH (stretch ~3400 cm) and C-O-C (stretch ~1100 cm) .
Advanced Research Questions
Q. How can computational chemistry predict binding interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular docking : Models interactions with enzymes (e.g., kinases) by simulating hydrogen bonds between the oxolane oxygen and active-site residues .
- MD simulations : Assess stability of ligand-target complexes over time, guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in biological activity data between in vitro assays and cellular models?
- Dose-response profiling : Compare IC values across assays to identify off-target effects or solubility limitations .
- Metabolic stability assays : Use liver microsomes to evaluate if cytochrome P450-mediated degradation reduces cellular efficacy .
- Proteomic profiling : Identify unintended protein interactions (e.g., via pull-down assays) that may explain discrepancies .
Q. How do solvent polarity and storage conditions influence the compound's stability?
- Polar aprotic solvents (e.g., DMSO): Enhance solubility but may accelerate hydrolysis of the oxolane ring under acidic/basic conditions .
- Long-term storage :
- Stability assays : Monitor via HPLC at intervals to detect decomposition products (e.g., pyrimidine ring oxidation) .
Methodological Challenges and Solutions
Q. Reaction Optimization for Scale-Up
- Challenge : Low yields in multi-step syntheses (e.g., <40% in amination steps) .
- Solutions :
- Use flow chemistry to improve heat/mass transfer in exothermic steps .
- Screen alternative catalysts (e.g., Pd/C for hydrogenation) to reduce side reactions .
Q. Data Contradictions in Biological Screening
- Challenge : Inconsistent IC values across kinase inhibition assays .
- Solutions :
- Standardize assay conditions (e.g., ATP concentration, pH) .
- Validate results with orthogonal techniques (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
